molecular formula C20H18O4S2 B14407503 1,1'-[(3,6-Dimethyl-1,2-phenylene)disulfonyl]dibenzene CAS No. 81064-10-0

1,1'-[(3,6-Dimethyl-1,2-phenylene)disulfonyl]dibenzene

Cat. No.: B14407503
CAS No.: 81064-10-0
M. Wt: 386.5 g/mol
InChI Key: YCMAJYQBRLSEES-UHFFFAOYSA-N
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Description

1,1’-[(3,6-Dimethyl-1,2-phenylene)disulfonyl]dibenzene is an organic compound characterized by its unique structure, which includes two benzene rings connected by a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(3,6-Dimethyl-1,2-phenylene)disulfonyl]dibenzene typically involves the reaction of 3,6-dimethyl-1,2-phenylenediamine with benzene sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonyl linkage. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for mixing and reaction control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,1’-[(3,6-Dimethyl-1,2-phenylene)disulfonyl]dibenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used under acidic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzene compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1’-[(3,6-Dimethyl-1,2-phenylene)disulfonyl]dibenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.

    Industry: The compound is used in the production of polymers and other materials with unique properties, such as enhanced thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 1,1’-[(3,6-Dimethyl-1,2-phenylene)disulfonyl]dibenzene exerts its effects involves interactions with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-[(1,2-Phenylene)disulfonyl]dibenzene
  • 1,1’-[(4-Methyl-1,2-phenylene)disulfonyl]dibenzene
  • 1,1’-[(1,3-Phenylene)disulfonyl]dibenzene

Uniqueness

1,1’-[(3,6-Dimethyl-1,2-phenylene)disulfonyl]dibenzene is unique due to the presence of the 3,6-dimethyl substituents on the phenylene ring. These substituents can influence the compound’s reactivity and interactions with other molecules, potentially enhancing its biological and chemical properties compared to similar compounds.

This detailed article provides a comprehensive overview of 1,1’-[(3,6-Dimethyl-1,2-phenylene)disulfonyl]dibenzene, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

81064-10-0

Molecular Formula

C20H18O4S2

Molecular Weight

386.5 g/mol

IUPAC Name

2,3-bis(benzenesulfonyl)-1,4-dimethylbenzene

InChI

InChI=1S/C20H18O4S2/c1-15-13-14-16(2)20(26(23,24)18-11-7-4-8-12-18)19(15)25(21,22)17-9-5-3-6-10-17/h3-14H,1-2H3

InChI Key

YCMAJYQBRLSEES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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